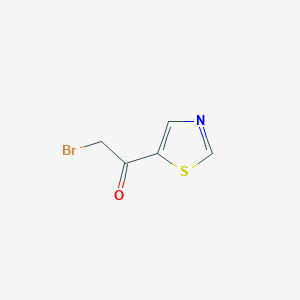

2-Bromo-1-(thiazol-5-yl)ethanone

Description

Significance of Alpha-Bromo Ketones in Heterocyclic Chemistry

Alpha-bromo ketones, a class of alpha-haloketones, are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds. mdpi.comresearchgate.netresearchgate.net Their importance stems from the presence of two reactive electrophilic centers: the carbon atom bearing the bromine and the carbonyl carbon. researchgate.net This dual reactivity allows for a diverse range of chemical transformations, making them key precursors for numerous heterocycles containing nitrogen, sulfur, and oxygen. mdpi.comresearchgate.net

The halogenation of ketones at their alpha position is a common and fundamental reaction in organic chemistry. libretexts.org This process typically proceeds through an acid-catalyzed enol intermediate, which then reacts with a halogenating agent like bromine. libretexts.orgmasterorganicchemistry.com The resulting α-bromo ketones are valuable because they can undergo various subsequent reactions. For instance, they are excellent starting materials for the synthesis of α,β-unsaturated ketones through dehydrobromination, a reaction often facilitated by a non-nucleophilic base like pyridine (B92270). libretexts.orglibretexts.org

Furthermore, the bromine atom in an alpha-bromo ketone is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. This reactivity is widely exploited in the construction of heterocyclic rings. Reactions with primary amines, thioamides, and other nucleophiles can lead to the formation of a variety of important heterocyclic systems. acs.org The versatility of alpha-bromo ketones has rendered them indispensable in the synthesis of pharmacologically significant molecules. mdpi.comresearchgate.net

| Property | Description |

| Key Feature | Possess two electrophilic centers: the α-carbon and the carbonyl carbon. researchgate.net |

| Primary Reactivity | The α-bromine atom acts as a good leaving group in nucleophilic substitution reactions. acs.org |

| Synthetic Utility | Serve as precursors for α,β-unsaturated ketones via dehydrobromination. libretexts.orglibretexts.org |

| Application | Crucial for the synthesis of diverse N, S, and O-containing heterocycles. mdpi.comresearchgate.net |

Thiazole (B1198619) Ring System as a Pivotal Scaffold in Medicinal Chemistry and Organic Synthesis

The thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it a common feature in a multitude of biologically active compounds. jetir.org The thiazole nucleus is present in natural products like thiamine (B1217682) (Vitamin B1) and penicillins, as well as in a wide range of synthetic drugs. nih.govbritannica.com

Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. jetir.orgnih.govresearchgate.netwisdomlib.org This has led to the development of numerous thiazole-containing drugs, such as the antiretroviral agent Ritonavir and the anticancer drug Tiazofurin. nih.gov The structural versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. researchgate.net As of early 2023, over 90 derivatives containing the thiazole ring were under clinical investigation, highlighting the ongoing importance of this heterocycle in drug discovery. nih.gov

Beyond its role in medicinal chemistry, the thiazole ring is also a valuable component in materials science, finding applications in the development of dyes and industrial chemicals. britannica.com Its stability and synthetic accessibility contribute to its widespread use in various branches of chemistry. nih.gov

| Therapeutic Area | Example Drug/Compound Class |

| Antiretroviral | Ritonavir nih.gov |

| Antimicrobial | Sulfathiazole jetir.org |

| Antifungal | Abafungin nih.gov |

| Anticancer | Tiazofurin nih.gov, Ixabepilone researchgate.net |

| Anti-inflammatory | Meloxicam jetir.org |

Overview of 2-Bromo-1-(thiazol-5-yl)ethanone as a Synthetic Precursor

This compound combines the advantageous features of both alpha-bromo ketones and the thiazole scaffold, making it a highly useful precursor in organic synthesis. The synthesis of this and related compounds, such as 2-bromo-1-(4-methylthiazol-5-yl)ethanone hydrobromide, typically involves the bromination of the corresponding acetylthiazole derivative in a suitable solvent like acetic acid. nih.govlookchem.com

The primary utility of this compound lies in its ability to react with various nucleophiles to construct more complex heterocyclic systems. For example, it can be reacted with thioamides or thiosemicarbazones to generate thiazole-containing di- and tri-heterocyclic systems. nih.gov This approach has been used to synthesize novel compounds with potential antimicrobial and anticancer activities. nih.govnih.gov The reaction of similar alpha-bromo-ethanone derivatives with heterocyclic amines has been shown to produce fused and linked heterocyclic structures, such as pyrazolylthiazoles and quinoline-pyrazoline-based naphthalenyl thiazoles. bioline.org.brresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRUDPZDHZBPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599398 | |

| Record name | 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201470-17-9 | |

| Record name | 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 1 Thiazol 5 Yl Ethanone

Direct Bromination Approaches to 2-Bromo-1-(thiazol-5-yl)ethanone

The most common route to this compound involves the direct bromination of 1-(thiazol-5-yl)ethanone. This reaction targets the α-carbon, the carbon atom adjacent to the carbonyl group.

Halogenation Alpha to the Carbonyl Group

The halogenation of ketones at the α-position is a well-established transformation in organic chemistry. wikipedia.org The reaction can proceed under either acidic or basic conditions. In acidic media, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, followed by the removal of an α-hydrogen to form the enol. libretexts.orglibretexts.org This enol then acts as a nucleophile, attacking the electrophilic halogen. A key characteristic of acid-catalyzed halogenation is that the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration. libretexts.org This indicates that the formation of the enol is the rate-determining step. libretexts.org

Role of Brominating Agents and Reaction Conditions

The choice of brominating agent and solvent system is critical for achieving high yields and selectivity in the synthesis of this compound. Several methods have been reported, each with its own advantages.

Pyridinium (B92312) tribromide (also known as pyridinium hydrobromide perbromide) is a solid, stable, and easy-to-handle brominating agent. nbinno.comexsyncorp.com It is often preferred over elemental bromine for small-scale laboratory preparations due to its convenience and reduced hazards. lookchem.com Pyridinium tribromide is effective for the α-bromination of ketones. lookchem.comcymitquimica.com The reaction is typically carried out in a suitable solvent, and the pyridinium cation helps to stabilize the tribromide anion, making it a selective brominating agent. nbinno.com In some procedures, a combination of hydrobromic acid and bromine is used to generate the brominating species in situ. nih.gov

The use of elemental bromine dissolved in dioxane is another common method for the α-bromination of ketones. beilstein-journals.orgnih.gov Dioxane dibromide, a complex formed between dioxane and bromine, acts as the brominating agent. beilstein-journals.orgnih.gov This reagent has been successfully employed for the selective α-bromination of acetophenones at room temperature. beilstein-journals.org The Br-Br bond in dioxane dibromide is slightly elongated and polarized, which contributes to its reactivity. beilstein-journals.orgnih.gov

Chlorinated solvents such as chloroform (B151607) are also utilized for the bromination of thiazole-containing ethanone (B97240) precursors. The reaction typically involves the dropwise addition of a solution of bromine in the chlorinated solvent to a solution of the ketone. The reaction mixture is then often washed with a solution of sodium bicarbonate and sodium thiosulfate (B1220275) to neutralize any excess bromine and acid.

| Brominating Agent System | Solvent | Key Features |

| Pyridinium Tribromide | Various organic solvents | Solid, stable, and easy to handle; selective brominating agent. nbinno.comexsyncorp.comlookchem.com |

| Elemental Bromine/HBr | 1,4-Dioxane | In situ generation of brominating species; can be highly selective. nih.gov |

| Elemental Bromine | Dioxane | Forms dioxane dibromide complex; effective for α-bromination at room temperature. beilstein-journals.orgnih.gov |

| Elemental Bromine | Chlorinated Solvents (e.g., Chloroform) | Common laboratory method; requires careful control of bromine addition. |

Precursor Thiazole (B1198619) Synthesis for Subsequent Bromination

The starting material for the synthesis of this compound is 1-(thiazol-5-yl)ethanone. The synthesis of this precursor is a critical first step. Thiazole and its derivatives can be synthesized through various methods. One of the most fundamental is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.

While the direct synthesis of 1-(thiazol-5-yl)ethanone is not extensively detailed in the provided context, the synthesis of related thiazole derivatives provides insight. For instance, the synthesis of 2-aminothiazole (B372263) often starts from readily available precursors. lookchem.com The synthesis of various substituted thiazoles often involves cyclocondensation reactions. For example, reacting thiosemicarbazide (B42300) with α-haloketones is a common route to aminothiazole derivatives. nih.gov The specific synthesis of 1-(thiazol-5-yl)ethanone would likely involve a variation of these established methods, tailored to introduce the acetyl group at the 5-position of the thiazole ring.

Condensation Reactions for Thiazole Ring Formation

The formation of the thiazole ring is a critical step in the synthesis of this compound and its derivatives. Condensation reactions are a cornerstone of thiazole synthesis, with the Hantzsch thiazole synthesis being a prominent and historically significant method. wikipedia.orgnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgyoutube.com For instance, the reaction of chloroacetone (B47974) with thioacetamide (B46855) yields 2,4-dimethylthiazole. wikipedia.org The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles.

Other notable condensation reactions for thiazole ring formation include:

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to produce thiazoles. wikipedia.org

Tcherniac's Synthesis: This approach utilizes the hydrolysis of α-thiocyanic ketones with acid or their treatment with sulfur compounds to synthesize 2-substituted thiazoles. pharmaguideline.com

A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) offers a route to thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org

Photocatalytic reactions between enaminones and thioureas provide a modern approach to thiazole synthesis through tandem C-S and C-N bond formation. organic-chemistry.org

These condensation reactions are fundamental to creating the thiazole scaffold, which is the essential precursor for the target compound. The choice of a specific condensation method often depends on the desired substitution pattern on the thiazole ring.

Synthesis of 1-(thiazol-5-yl)ethanone Derivatives

Once the thiazole ring is formed, the next crucial step is the introduction of the acetyl group at the C5 position to yield 1-(thiazol-5-yl)ethanone derivatives. These derivatives serve as the immediate precursors for the final bromination step. The synthesis of these acetylthiazole derivatives can be achieved through various synthetic routes.

One common strategy involves the use of a pre-functionalized thiazole. For example, a multi-component reaction using 2-amino-4-methyl-5-acetylthiazole (B183210) as a starting material can be employed to synthesize more complex thiazolyl derivatives. nih.gov

Another approach involves the direct acylation of a thiazole ring. However, the reactivity of the thiazole ring must be considered, as electrophilic substitution typically occurs at the 4- or 5-position, depending on the substituents already present on the ring. pharmaguideline.com

The synthesis of 1-(thiazol-5-yl)ethanone derivatives is a key step that sets the stage for the introduction of the bromine atom, leading to the final product.

Alternative Synthetic Pathways to this compound Scaffolds

Beyond the classical Hantzsch synthesis and subsequent functionalization, alternative pathways offer diverse strategies for constructing this compound and its analogs. These methods can provide advantages in terms of yield, substrate scope, and reaction conditions.

Derivatization from Substituted Thiazole-5-carboxylates

A versatile approach to this compound scaffolds involves the derivatization of substituted thiazole-5-carboxylates. This strategy allows for the late-stage introduction of the acetyl group, providing flexibility in the synthesis of diverse analogs.

The general process involves the synthesis of a 2-phenyl-4-trifluoromethylthiazole-5-carboxylate intermediate. mdpi.com This intermediate can then be hydrolyzed to the corresponding carboxylic acid. mdpi.comresearchgate.net The resulting thiazole-5-carboxylic acid can be converted to an acyl chloride by treatment with a chlorinating agent like oxalyl chloride. mdpi.com This reactive acyl chloride can then be used in various reactions, including those that could lead to the formation of a methyl ketone, which can subsequently be brominated.

This pathway highlights the utility of thiazole-5-carboxylates as key building blocks for the synthesis of complex thiazole derivatives.

Grignard Reagent Applications in 1-(2-bromo-4-methylthiazol-5-yl)ethanone (B1511749) Synthesis

While direct search results for the application of Grignard reagents in the synthesis of 1-(2-bromo-4-methylthiazol-5-yl)ethanone are not prevalent, the principles of organometallic chemistry suggest a potential synthetic route. Grignard reagents are powerful nucleophiles that can react with a variety of electrophiles, including nitriles and esters, to form ketones.

A hypothetical pathway could involve the preparation of a Grignard reagent from a brominated thiazole derivative. This Grignard reagent could then be reacted with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group at the desired position. However, the stability of the Grignard reagent in the presence of the thiazole ring and the bromo substituent would be a critical factor to consider.

Alternatively, a thiazole-5-carbonitrile (B1321843) could be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form an intermediate imine, which upon acidic hydrolysis would yield the desired 1-(thiazol-5-yl)ethanone. Subsequent bromination of the methyl group of the acetyl moiety would then lead to the final product.

Strategies for Introducing the Bromoacetyl Moiety

The final step in the synthesis of this compound is the introduction of the bromoacetyl moiety. This is typically achieved through the bromination of the corresponding 1-(thiazol-5-yl)ethanone precursor.

A common method for this transformation is the reaction of the acetylthiazole with elemental bromine (Br₂) in a suitable solvent, such as acetic acid. nih.gov This reaction proceeds via an α-bromination mechanism, where one of the hydrogen atoms on the methyl group of the acetyl moiety is replaced by a bromine atom.

For example, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is formed by brominating the corresponding acetyl compound with Br₂ in acetic acid. nih.gov Similarly, the synthesis of various 2-aminothiazoles often starts from an α-bromoketone, highlighting the importance of this functional group in thiazole chemistry. acgpubs.org

Reactivity Profiles and Chemical Transformations of 2 Bromo 1 Thiazol 5 Yl Ethanone

Nucleophilic Displacement Reactions at the Alpha-Bromo Position

The primary mode of reaction for 2-Bromo-1-(thiazol-5-yl)ethanone involves the nucleophilic substitution of the bromine atom. A diverse range of nucleophiles, including those based on nitrogen, sulfur, and carbon, can readily displace the bromide ion, leading to the formation of new carbon-nucleophile bonds. This reactivity is the cornerstone of its utility in synthetic organic chemistry.

This compound reacts with various primary and secondary amines, as well as heterocyclic amines, to yield α-amino ketones. The reaction proceeds via a standard SN2 mechanism where the amine's lone pair of electrons attacks the electrophilic α-carbon, displacing the bromide ion.

For instance, the reaction of α-haloketones with heterocyclic amines such as 2-aminothiazole (B372263) can lead to the formation of substituted imidazo[2,1-b]thiazole (B1210989) systems. nih.govnih.gov In a related study, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one was reacted with 2-aminothiazole in refluxing ethanol (B145695). The reaction resulted in the formation of a single product, identified as an imidazo[2,1-b]thiazole derivative, demonstrating the propensity for intramolecular cyclization following the initial nucleophilic substitution. nih.gov

Table 1: Reaction of this compound Analogs with Amines

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-Aminothiazole | Imidazo[2,1-b]thiazole derivative | nih.gov |

The reaction of this compound with sulfur-containing nucleophiles like thioamides and thiosemicarbazones is a cornerstone for constructing new thiazole-containing scaffolds.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the formation of thiazole rings, involving the condensation of an α-haloketone with a thioamide-containing compound. derpharmachemica.comscirp.orgscirp.orgresearchgate.net this compound serves as an ideal α-haloketone component in this reaction. The process begins with the nucleophilic attack of the sulfur atom from the thioamide or thiosemicarbazone onto the α-carbon of the bromo-ketone, displacing the bromide. This is followed by an intramolecular cyclization via condensation between the nitrogen atom and the ketone's carbonyl group, which, after dehydration, yields the aromatic thiazole ring. nih.gov

This methodology has been employed to synthesize a variety of 2-aminothiazole derivatives by reacting α-bromo ketones with substituted thioureas. derpharmachemica.com Similarly, thiosemicarbazone derivatives react with α-bromoketones in dioxane with triethylamine (B128534) to produce various thiazole derivatives. nih.gov

The versatility of the Hantzsch synthesis using this compound as a starting material allows for the construction of molecules containing multiple thiazole rings. By reacting this compound with a reagent that already contains a thiazole ring and a thioamide or thiosemicarbazone function, bithiazole structures can be readily assembled.

For example, reacting this compound with a thiosemicarbazone derived from a thiazole aldehyde would result in a molecule where two thiazole rings are linked. Research has shown the successful synthesis of multiple thiazole rings within a single molecule by reacting α-bromoketone derivatives with various thiosemicarbazone derivatives. nih.gov Another approach involves the reaction of a thioamide, such as 4-((2-phenylamino)thiazol-4-yl)benzothioamide, with halo-ketones to produce N-phenyl-4-(4-(thiazol-2-yl)phenyl)thiazol-2-amine derivatives, which are complex bithiazole systems. researchgate.net While direct synthesis of tri- and tetrathiazoles from this compound in a single step is less common, iterative strategies employing the Hantzsch reaction or cross-coupling methods can be envisioned for building these larger polythiazole structures. nih.govresearchgate.net

Table 2: Synthesis of Polythiazole Systems

| Starting α-Bromoketone | Thio-component | Product | Reference |

|---|---|---|---|

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Thiosemicarbazone derivatives | Di-thiazole derivatives | nih.gov |

The reaction between α-haloketones and o-aminothiophenol is a powerful method for synthesizing benzothiazine and benzothiazole (B30560) derivatives. mdpi.comorganic-chemistry.orgmdpi.comresearchgate.netekb.eg When this compound reacts with o-aminothiophenol, a complex and interesting reaction cascade can occur.

A study involving the analogous compound 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one demonstrated that its reaction with o-aminothiophenol in refluxing ethanol leads to the formation of 5-(4H-benzo[b] nih.govderpharmachemica.comthiazin-3-yl)-N,4-dimethylthiazol-2-amine. nih.gov The proposed mechanism involves an initial nucleophilic attack by the sulfur atom of o-aminothiophenol on the α-carbon of the ketone, followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. This sequence results in the formation of the six-membered benzothiazine ring fused with the thiazole moiety. nih.gov

Active methylene (B1212753) compounds are compounds that possess a CH2 group flanked by two electron-withdrawing groups (e.g., C=O, CN, COOR), which makes the methylene protons acidic and the corresponding carbanion a good nucleophile. ucalgary.cayoutube.com The reaction of this compound with the carbanion generated from an active methylene compound typically proceeds via an SN2 alkylation.

In a typical reaction, a base is used to deprotonate the active methylene compound, creating a nucleophilic carbanion. youtube.com This carbanion then attacks the electrophilic α-carbon of this compound, displacing the bromide and forming a new carbon-carbon bond. nih.gov For example, the reaction of phenacyl bromide (a related α-haloketone) with the active methylene group in 1,1-dicyano-2-phenyl-3-phenylsulfonyl-propene in the presence of potassium tert-butoxide leads to the formation of a cyclopentadiene (B3395910) derivative. nih.gov Similarly, 1,3-dicarbonyl compounds can be alkylated at the central carbon by α-haloketones. nih.gov This reaction provides a route to highly functionalized molecules, linking the thiazole core to a variety of other chemical structures.

Reactions with Thioamides and Thiosemicarbazones

Cycloaddition Reactions Facilitated by this compound

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds through cycloaddition reactions. Its reactive α-bromo-ketone moiety readily participates in the formation of new ring systems, offering pathways to complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Thiazole Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and efficiency in creating 1,2,3-triazole rings. nih.govrsc.org This reaction involves the coupling of a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst, which selectively yields the 1,4-disubstituted triazole isomer. nih.govresearchgate.net While direct participation of this compound in CuAAC is not its primary role, its derivatives are instrumental.

The bromo group of this compound can be substituted by an azide group through nucleophilic substitution. The resulting 2-azido-1-(thiazol-5-yl)ethanone can then readily participate in CuAAC reactions with various alkynes. This two-step process allows for the introduction of a thiazole moiety onto a triazole ring, thereby linking two important heterocyclic systems. The general scheme for this transformation is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Azido-1-(thiazol-5-yl)ethanone | Terminal Alkyne | Copper(I) | 1-(Thiazol-5-yl)-2-(1,2,3-triazol-4-yl)ethanone |

The reaction is typically carried out under mild conditions and demonstrates high functional group tolerance, making it a powerful tool in medicinal chemistry and materials science for the synthesis of complex molecules. rsc.orgnih.gov

Knorr Condensation with Thioureas

The reaction of α-haloketones with thioureas is a classic method for the synthesis of 2-aminothiazoles, a reaction often referred to as the Hantzsch thiazole synthesis. nih.govscirp.org However, the term "Knorr condensation" more specifically refers to the synthesis of pyrroles from α-amino-ketones and β-ketoesters. While not a direct Knorr condensation, the reaction of this compound with thioureas follows a similar condensation principle to yield aminothiazole derivatives.

In this reaction, the thiourea (B124793) acts as a binucleophile, with the sulfur atom initially attacking the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of a 2-amino-4-(thiazol-5-yl)thiazole derivative.

A plausible reaction mechanism involves the initial formation of an S-alkylated intermediate, which then undergoes cyclization and dehydration. The reaction conditions can influence the final product, but it generally provides a straightforward route to substituted aminothiazoles.

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiourea | 2-Amino-4-(thiazol-5-yl)thiazole |

| This compound | N-substituted Thiourea | 2-(Substituted-amino)-4-(thiazol-5-yl)thiazole |

Intramolecular Cyclization Pathways

The bifunctional nature of this compound and its derivatives allows for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are highly dependent on the nature of the substituents introduced onto the initial thiazole framework.

For instance, if a nucleophilic group is introduced at a suitable position on a derivative of this compound, it can undergo an intramolecular reaction with the ketone or the carbon bearing the bromine atom. An example would be the reaction of a derivative where a side chain containing a primary amine is attached to the thiazole ring. This amine could potentially cyclize onto the ketone to form a fused dihydropyrazine (B8608421) ring after initial reaction at the bromo-ketone site. The specific outcome of such reactions is highly dependent on the length and nature of the linking chain and the reaction conditions employed.

Other Significant Chemical Transformations and Derivative Formation

Formation of Fused Thiazole Systems

This compound is a key precursor for the synthesis of various fused thiazole systems. nih.gov These reactions often involve a multi-step sequence where the bromo-ketone moiety is first transformed, followed by a cyclization step that incorporates the original thiazole ring into a larger, fused system.

One common strategy involves the reaction of this compound with a binucleophilic reagent. For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazole (B372694) ring, which can then be further functionalized. Subsequent reactions can lead to the annulation of another ring onto the thiazole nucleus. The synthesis of triaryl-substituted (thiazol-2-yl)pyrazole compounds often starts from precursors derived from chalcones, which can be synthesized from substituted acetophenones. nih.gov This highlights the role of ketone-containing thiazoles in building complex, fused heterocyclic scaffolds.

Alpha-Bromoketone to Thiazole Conversions

The most prominent reaction of α-bromoketones, including this compound, is the Hantzsch thiazole synthesis. scirp.orgscirp.org This reaction provides a direct and efficient method for constructing a second thiazole ring, resulting in a bithiazole system.

The reaction involves the condensation of the α-bromoketone with a thioamide. In the case of this compound, reacting it with a simple thioamide like thioformamide (B92385) would yield a 2,4'-bithiazole (B13848155) derivative. The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the thioamide component. ekb.eg

| Reactant 1 | Reactant 2 | Product |

| This compound | Thioamide (e.g., Thioformamide) | Substituted 2,4'-Bithiazole |

| This compound | Thiosemicarbazide (B42300) | 2-Amino-4-(thiazol-5-yl)thiazole |

This one-pot conversion is a powerful tool in synthetic organic chemistry for the construction of thiazole-containing molecules with potential biological activities. scirp.org

Applications of 2 Bromo 1 Thiazol 5 Yl Ethanone in Complex Organic Synthesis

Construction of Advanced Heterocyclic Architectures

The electrophilic nature of the carbon bearing the bromine atom, combined with the carbonyl group, allows for facile reactions with various nucleophiles, leading to the formation of new heterocyclic rings. This reactivity is central to its application in constructing complex molecular frameworks.

Synthesis of Bithiazoles and Polythiazole Systems

2-Bromo-1-(thiazol-5-yl)ethanone and its derivatives are instrumental in the synthesis of molecules containing multiple thiazole (B1198619) units, such as bithiazoles, trithiazoles, and even tetrathiazoles. These polythiazole systems are of significant interest due to their presence in various biologically active natural products.

A key strategy for the synthesis of such systems involves the reaction of a this compound derivative with a suitable thiocarboxamide or a precursor that can generate a thiazole ring. For instance, research has demonstrated the synthesis of di-, tri-, and tetrathiazole moieties through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazone derivatives. nih.gov This approach, known as the Hantzsch thiazole synthesis, is a powerful method for constructing the thiazole ring. The reaction of the α-haloketone with a thioamide proceeds via a cyclocondensation reaction to yield the corresponding thiazole. By employing starting materials that already contain one or more thiazole rings, this method can be used iteratively to build up polythiazole chains. nih.govcolab.ws

The general synthetic approach can be summarized as follows:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Heterocyclic amines, thiosemicarbazone derivatives | Di-, Tri-, and Tetrathiazoles | nih.gov |

| β-Bromoacyl compound | Thiocarboxamide | Polythiazolyl derivatives | colab.ws |

Formation of Pyrazolylthiazoles and Bis[pyrazolylthiazoles]

The combination of pyrazole (B372694) and thiazole moieties within a single molecular framework has been a subject of intense research due to the interesting biological activities exhibited by such hybrid molecules. This compound and its analogs serve as crucial electrophilic partners in the synthesis of pyrazolylthiazoles and bis[pyrazolylthiazoles].

The synthetic strategy typically involves the reaction of a pyrazole-containing thioamide or thiosemicarbazone with this compound or a related α-bromoketone. For example, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with thioamide derivatives has been shown to produce 4-pyrazolylthiazoles in good yields. researchgate.net Similarly, novel bis[pyrazolylthiazoles] can be obtained by reacting the same α-bromoketone with benzaldehyde (B42025) thiosemicarbazones. researchgate.net These reactions are typically carried out in a suitable solvent like ethanol (B145695), often in the presence of a base such as triethylamine (B128534) to facilitate the reaction. researchgate.netnih.gov The synthesis of pyrazolyl-thiazole derivatives of thiophene (B33073) has also been reported through a multi-step route involving the reaction of a thiosemicarbazone intermediate with substituted phenacyl bromides. nih.gov

A summary of representative synthetic methods is presented below:

| Pyrazole-containing Reactant | Bromo-ketone Reactant | Product | Reference |

| Thioamide derivatives | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | 4-Pyrazolylthiazoles | researchgate.net |

| Benzaldehyde thiosemicarbazones | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | Bis(thiazoles) | researchgate.net |

| Thiosemicarbazone intermediate | Substituted phenacyl bromides | Pyrazolyl-thiazole derivatives of thiophene | nih.gov |

| 3-Bromoacetyl-4-(2-naphthoyl)-1-phenyl-1H-pyrazole | Thiosemicarbazones | Naphthoyl-(3-pyrazolyl)thiazole hybrids | nih.gov |

Derivatization into Thiophene, Thienopyridine, and Thienopyrimidine Derivatives

The versatility of this compound extends to the synthesis of other important heterocyclic systems, including thiophenes and their fused derivatives like thienopyridines and thienopyrimidines. These classes of compounds are known for their wide range of pharmacological properties.

The synthesis of thiophene derivatives can be achieved through various synthetic routes. One common method is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester and elemental sulfur in the presence of a base. While not a direct application of this compound, the synthesis of thiophene precursors can involve related starting materials. researchcommons.org More directly, α-haloketones like this compound can react with sulfur-containing nucleophiles to form thiophene rings.

Thienopyridines and thienopyrimidines are often synthesized by constructing the pyridine (B92270) or pyrimidine (B1678525) ring onto a pre-existing thiophene core. nih.govscispace.com For instance, a common strategy to access thienopyrimidines involves the functionalization of a 2-aminothiophene derivative. nih.gov A study has shown the synthesis of novel thiophene, thienopyridine, and thienopyrimidine derivatives starting from 1-[4-(tosylamino)phenyl]ethanone, which is first brominated and then subjected to a series of condensation and cyclization reactions. researchcommons.org This highlights a pathway where a bromoethanone derivative is a key intermediate.

Quinoline-Pyrazoline-Based Naphthalenyl Thiazole Derivatives

The application of α-bromo ketones in the synthesis of highly complex, multi-ring heterocyclic systems is exemplified by the preparation of quinoline-pyrazoline-based naphthalenyl thiazole derivatives. Although a direct synthesis using this compound is not explicitly reported, the synthetic methodology is highly relevant.

The reported synthesis involves the reaction of a 5-(2-chloroquinolin-3-yl)-3-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with a 2-bromo-1-(naphthyl)ethanone. bioline.org.br This reaction follows the classic Hantzsch thiazole synthesis, where the carbothioamide provides the sulfur and one nitrogen atom for the thiazole ring, and the α-bromo ketone provides the remaining carbon atoms. The reaction is typically carried out under reflux in ethanol. bioline.org.br This demonstrates the principle that a bromoethanone moiety is a key component for constructing a thiazole ring appended to a larger, pre-formed heterocyclic scaffold.

Role as a Key Synthon in Divergent Synthesis Strategies

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound is an excellent example of a versatile synthon that enables divergent synthesis strategies. Divergent synthesis is an approach where a single starting material is converted into a diverse library of compounds through a series of reactions.

The reactivity of this compound at two distinct sites—the electrophilic carbon of the bromoacetyl group and the potential for functionalization of the thiazole ring—allows for the creation of a wide variety of molecular architectures. As illustrated in the preceding sections, by reacting this synthon with different nucleophilic partners, one can readily access bithiazoles, pyrazolylthiazoles, and other complex heterocyclic systems. nih.govnih.govnih.gov

For example, starting with this compound, a chemist can choose to react it with:

A thioamide: to form a bithiazole.

A pyrazole-carbothioamide: to generate a pyrazolylthiazole.

A thiosemicarbazone: to produce a hydrazono-thiazole, which can be a precursor to further elaborated structures.

This divergent approach is highly valuable in medicinal chemistry and drug discovery, as it allows for the rapid generation of a multitude of structurally related compounds for biological screening. The ability to introduce complexity and diversity from a common starting material is a hallmark of an efficient synthetic strategy, and this compound serves this purpose effectively. researchgate.netnih.gov

Catalytic Applications in Organic Transformations

Based on a review of the available scientific literature, there is no significant evidence to suggest that this compound is used as a catalyst in organic transformations. Its primary and well-documented role is that of a reactant, specifically an electrophilic building block. The inherent reactivity of the α-bromo ketone functionality makes it susceptible to nucleophilic attack, a characteristic that is exploited in the synthesis of various heterocyclic compounds through condensation reactions. researchgate.net The compound is consumed in these reactions to become part of the final product structure, which is contrary to the definition of a catalyst that remains unchanged after the reaction cycle.

Role of 2 Bromo 1 Thiazol 5 Yl Ethanone Derivatives in Medicinal Chemistry

Antimicrobial Activities of Thiazole-Containing Compounds

Thiazole (B1198619) derivatives are a prominent class of heterocyclic compounds that have demonstrated significant therapeutic effects against various diseases, including microbial infections. nih.govjchemrev.com The thiazole moiety serves as a foundational structure for developing new and potent antimicrobial agents, a critical need in the face of rising antimicrobial resistance. jchemrev.com Research has shown that synthetic thiazole derivatives exhibit considerable antibacterial and antifungal properties. nih.gov

Derivatives of thiazole have shown notable efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, newly synthesized thiazole-quinolinium derivatives have demonstrated potent bactericidal activity, inhibiting Gram-positive methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), as well as some Gram-negative organisms like NDM-1 Escherichia coli. rsc.org Biochemical assays suggest that some of these derivatives function by stimulating FtsZ polymerization in bacterial cells, which disrupts the dynamic assembly of the Z-ring, a crucial step in bacterial cell division. rsc.org

In other studies, thiazole derivatives incorporating a coumarin (B35378) moiety were tested for their antimicrobial properties. nih.gov One such derivative with a 5-phenyl azo group showed high activity against two Gram-positive bacteria and activity comparable to Ciprofloxacin against Enterobacter cloacae. nih.gov Another derivative with a phenyl hydrazo group at the 5-position of the thiazole nucleus displayed promising effects against E. coli. nih.gov Similarly, pyrazole (B372694) derivatives linked to a thiazolin-4-one core have exhibited excellent activity against various bacterial pathogens. acs.org

The following table summarizes the antibacterial activity of selected thiazole derivatives.

| Derivative Type | Bacterial Strain(s) | Activity/Observation | Reference(s) |

| Thiazole-quinolinium derivatives | MRSA, VRE, NDM-1 E. coli | Potent bactericidal activity; disrupts Z-ring formation. | rsc.org |

| Coumarin-thiazole derivative (with 5-phenyl azo group) | Gram-positive bacteria, E. cloacae | High activity, comparable to Ciprofloxacin against E. cloacae. | nih.gov |

| Coumarin-thiazole derivative (with phenyl hydrazo group) | E. coli | Promising antibacterial effect. | nih.gov |

| Pyrazole-thiazolin-4-one derivatives | Various bacterial pathogens | Excellent activity with inhibition zones ranging from 25 to 33 mm. | acs.org |

| Thiazolyl-2-pyrazoline hybrids | S. pneumoniae, S. epidermidis, E. coli | MIC values ranging from 0.03–7.81 µg/mL. | nih.gov |

The antifungal potential of thiazole derivatives is well-documented, with many compounds showing efficacy comparable to or even exceeding standard antifungal drugs. jchemrev.com They have been particularly effective against various Candida species, a common cause of fungal infections. jchemrev.com

For example, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against both reference and clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.015–3.91 µg/mL. nih.gov The high lipophilicity of these derivatives was correlated with their potent antifungal activity, and they exhibited low cytotoxicity against erythrocytes. nih.gov Their mode of action may involve disruption of the fungal cell wall or membrane. nih.gov

Other studies have also highlighted significant anti-Candida activity. Acylhydrazones containing a 1,4-phenylenebisthiazole nucleus were found to be as active as fluconazole (B54011) against strains of C. albicans, C. parapsilosis, and C. krusei. nih.gov Furthermore, pyrazole derivatives incorporating a thiazol-4-one moiety showed excellent activity against fungal pathogens, with inhibition zones between 28 and 32 mm. acs.org

The table below presents the antifungal activity of various thiazole derivatives.

| Derivative Type | Fungal Strain(s) | Activity/Observation | Reference(s) |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans (reference and clinical isolates) | High activity (MIC = 0.015–3.91 µg/mL); low cytotoxicity. | nih.gov |

| Acylhydrazones with 1,4-phenylenebisthiazole | C. albicans, C. parapsilosis, C. krusei | Activity comparable to fluconazole. | nih.gov |

| Pyrazole-thiazol-4-one derivatives | Various fungal pathogens | Excellent activity (inhibition zones = 28–32 mm). | acs.org |

| Thiazolyl–2-Pyrazoline Hybrids | C. albicans | Superior activity (MICs = 3.9–62.5 µg/mL) compared to fluconazole. | nih.gov |

| Coumarin-thiazole derivative (with phenyl hydrazo group) | C. albicans | Promising antifungal effect (Inhibition Zone = 19 mm). | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of thiazole derivatives. These studies help in understanding how different chemical modifications to the thiazole scaffold influence its biological activity. nih.gov

In other series, the nature and position of substituents on the thiazole ring itself are determinant. SAR studies on certain thiazole compounds indicated that substituting the acyl group at position 5 of the thiazole ring resulted in compounds with only antibacterial activity. mdpi.compreprints.org Favorable substituents for this antibacterial activity included acetate (B1210297), anilido, and acetyl groups. mdpi.compreprints.org The presence of a phenyl ring on thiazole-pyrazoline hybrids has also been shown to enhance antibacterial action. jchemrev.com For bisthiazole derivatives, the presence of two thiazole moieties linked by a hydrazone group is associated with an increase in both antibacterial and antifungal activity. nih.gov

Anticancer and Antiproliferative Potentials

Thiazole and its derivatives are recognized as significant scaffolds in the development of anticancer agents. nih.govmdpi.com Their diverse pharmacological activity is reflected in numerous clinically approved drugs. nih.gov

Thiazole derivatives have demonstrated significant cytotoxic and antiproliferative activity against a wide range of human cancer cell lines.

Novel thiazole derivatives have been synthesized and tested against various cancer cells, including HepG2 (liver), HCT-116 (colon), MCF-7 (breast), HeP-2 (larynx), and HeLa (cervical). researchgate.net Certain compounds displayed high potency against the tested cell lines. researchgate.net For example, some thiazol-5(4H)-one derivatives showed superior antiproliferative activities against HCT-116, HepG2, and MCF-7 cell lines, with IC₅₀ values in the low micromolar range. rsc.org

Further studies on thiazole-2-acetamide derivatives revealed potent antiproliferative activity against HCT-116, MCF-7, and pancreatic cancer cell lines, with some compounds showing efficacy comparable to or greater than the standard drugs doxorubicin (B1662922) and sorafenib. frontiersin.org Similarly, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cell lines, with some compounds showing moderate to high activity. mdpi.com Other research has highlighted thiazole derivatives that are effective against non-small cell lung cancer (A549/ATCC), colon cancer (HCT-116, HT29, SW-620), and leukemia cell lines. nih.gov

The table below summarizes the inhibitory effects of various thiazole derivatives on different cancer cell lines.

| Derivative Type | Cancer Cell Line(s) | IC₅₀ / Growth Inhibition (%) | Reference(s) |

| Thiazol-5(4H)-ones | HCT-116, HepG2, MCF-7 | IC₅₀: 2.89–9.29 μM | rsc.org |

| Thiazole-2-acetamide derivatives | HCT-116, MCF-7, MDAMB-231 (pancreatic) | GI₅₀: 6–8 μM (comparable to doxorubicin) | frontiersin.org |

| Phenyl-thiazole-carboxamides | A-549 (lung), HCT-8 (intestine) | Moderate to 48% activity | mdpi.com |

| Thiazole derivatives | A549, HCT-116, HT29 | GI%: 70.93–88.78% | nih.gov |

| Thiazole derivatives | HepG2 | IC₅₀: 3.13–30.54 μM | rsc.org |

| 2-anilino-4-(thiazol-5-yl)pyrimidine | Karpas299 (Anaplastic Large Cell Lymphoma) | Antiproliferative effects observed | nih.gov |

| Thiazole derivatives | HeLa | Cell cycle arrest in S phase induced by some compounds. | researchgate.net |

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their deregulation is a hallmark of many cancers, making them important targets for drug discovery. nih.gov Thiazole-based compounds have emerged as potent inhibitors of various CDKs.

A significant breakthrough was the development of diaminothiazole inhibitors of CDK2, which evolved from a weakly active hit compound (IC₅₀ = 15 µM) to highly potent inhibitors (IC₅₀ = 0.0009–0.0015 µM) through extensive structure-activity relationship (SAR) analysis. nih.gov These optimized compounds effectively suppressed CDK-specific phosphorylation of the Rb protein and induced apoptosis in cancer cell lines. nih.gov

Furthermore, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent, ATP-antagonistic inhibitors of CDK2, with many exhibiting very low nanomolar Kᵢ values. nih.govresearchgate.net The most potent compounds in this series demonstrated antiproliferative and proapoptotic effects consistent with the inhibition of both CDK2 and CDK9. nih.govresearchgate.net SAR studies of this series revealed that an unsubstituted or meta/para-substituted anilino group was crucial for high potency against CDK2. researchgate.net Other research has focused on developing thiazole hybrids as selective inhibitors of CDK9 or dual inhibitors of CDK1/2. nih.gov

| Thiazole Derivative Class | Target CDK(s) | Potency (IC₅₀ / Kᵢ) | Reference(s) |

| Diaminothiazoles | CDK2, CDK5 | IC₅₀: 0.0009–0.0015 µM (for CDK2) | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK2, CDK9 | Low nM Kᵢ values against CDK2 | nih.govresearchgate.net |

| Pyrimidines with thiazole ring systems | CDK9 | IC₅₀: 0.64–2.01 μM (antiproliferative) | nih.gov |

| Thiazole-hydrazinyl derivatives | CDK2 | Potent inhibitors | nih.gov |

| Thiazole hybrids | CDK1 | Investigated as potential anti-melanoma agents | nih.gov |

Apoptosis Induction in Cancer Cells

Derivatives of 2-Bromo-1-(thiazol-5-yl)ethanone have been identified as potent inducers of apoptosis, a mechanism of programmed cell death that is often dysregulated in cancer cells. Research has shown that certain thiazole derivatives can trigger this process through various cellular pathways.

For instance, a series of synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives were evaluated for their cytotoxic and pro-apoptotic activity. nih.gov Among the synthesized compounds, several demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7, MDA-MB-468, and PC-12. nih.gov The mechanism of this cytotoxicity was linked to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigation using RT-PCR analysis of apoptosis markers suggested that these compounds trigger apoptosis via the intrinsic pathway. nih.gov

Another study on novel thiazole derivatives revealed their ability to cause cell cycle arrest and induce apoptosis in leukemia HL-60 cells. researchgate.net Specifically, one promising compound was found to arrest the cell cycle at the G2/M phase and lead to pre-G1 apoptosis. researchgate.net This compound also significantly increased the concentration of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net

Furthermore, research into thiazole-fused steroidal derivatives has demonstrated their potential in treating melanoma. These compounds were found to induce apoptosis and cause G2/M phase cell cycle arrest in melanoma cell lines. nih.gov Annexin V-FITC and propidium (B1200493) iodide flow cytometry assays confirmed the apoptotic mechanism of these derivatives. nih.gov

SAR in Anticancer Thiazole Derivatives

The structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their anticancer efficacy. Studies have highlighted key structural features that influence their cytotoxic and apoptotic activities.

In the development of anticancer agents, the substitution pattern on the thiazole ring and associated moieties plays a critical role. For example, in a series of 2-(substituted)amino-1,3-thiazole derivatives, the nature of the substituent at the 2-amino position significantly impacted their anticancer activity against the Leukemia HL-60 cell line. researchgate.net

Similarly, for thiazole-fused androstenone derivatives, substitutions on the phenyl ring attached to the thiazole moiety influenced their potency against human melanoma cell lines. An N-phenyl substituted derivative showed potent activity, while a tolyl-containing compound also exhibited effective inhibition. nih.gov This indicates that the nature and position of substituents on the aromatic ring are key determinants of anticancer efficacy.

A review of thiazole-based anticancer agents emphasizes that their mechanism of action is often tied to inducing apoptosis and disrupting tubulin assembly. nih.gov The review also points to the modulation of critical targets like topoisomerase and HDAC by these derivatives. nih.gov The structural features that enable these interactions are a focal point of SAR studies, aiming to enhance target specificity and reduce toxicity. nih.gov

The synthesis of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and their evaluation for anticancer activity against A-549, Bel7402, and HCT-8 cell lines revealed that a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the 2-position of the heterocyclic ring exhibited the highest activity. mdpi.com This highlights the importance of specific halogen and alkyl substitutions on the phenyl rings for potent anticancer effects.

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. The thiazole nucleus is a core structure in several compounds that exhibit these properties.

Research into novel benzothiazole (B30560) derivatives bearing benzenesulphonamide and carboxamide moieties has revealed potent anti-inflammatory and analgesic activities. nih.gov In vivo studies using the carrageenan-induced rat paw edema model showed that some of these compounds exhibited a more pronounced anti-inflammatory effect than the standard drug indomethacin. nih.gov Molecular docking studies suggested an excellent binding interaction of these compounds with the cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov

A study on thiazolo[4,5-b]pyridin-2-one derivatives also reported considerable anti-inflammatory effects, with some compounds approaching or exceeding the activity of ibuprofen. biointerfaceresearch.com The introduction of specific substituents, such as ethyl acetate or propionitrile, on the thiazole-pyridine scaffold significantly enhanced the anti-inflammatory effect. biointerfaceresearch.com

Furthermore, the synthesis of pyrazole-based heterocycles derived from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, which can be conceptually linked to thiazole synthesis precursors, has yielded compounds with both analgesic and anti-inflammatory activities. researchgate.net These compounds were effective in both the hot plate test for analgesia and the carrageenan-induced paw edema assay for inflammation. researchgate.net

Antihypertensive Activity

The therapeutic potential of this compound derivatives extends to the management of hypertension. The Hantzsch thiazole synthesis, which can utilize α-bromoketones like this compound, is a key reaction in creating thiazole derivatives with antihypertensive properties.

A study focused on the synthesis and evaluation of thiazole derivatives bearing a pyrazole moiety reported the discovery of compounds with good antihypertensive α-blocking activity and low toxicity compared to the standard drug Minoxidil. clockss.org These compounds were synthesized through the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with various thiosemicarbazones. clockss.org

Another research effort led to the synthesis of 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines, which were evaluated for their antihypertensive activity. nih.gov Several of these compounds demonstrated significant antihypertensive effects in the tail-cuff method, with their activity being comparable to clonidine. nih.gov

Anticonvulsant Properties

Thiazole derivatives have been a focus of research for the development of new anticonvulsant drugs, aiming for improved efficacy and fewer side effects than existing treatments.

A study on novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles, synthesized from the reaction of 2-bromo-1-phenylethanone derivatives with cyclopentanecarbaldehyde (B151901) thiosemicarbazone, revealed significant anticonvulsant activity in the pentylenetetrazole (PTZ) model. tandfonline.com Several of the synthesized compounds showed median effective doses (ED50) significantly lower than the reference drug ethosuximide, without impairing motor skills in the rotarod test. tandfonline.com

Further research into thiazolidinone derivatives, which share a structural relationship with thiazoles, has also identified promising anticonvulsant candidates. zsmu.edu.uamdpi.com A lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, exhibited high anticonvulsant properties in both pentylenetetrazol and maximal electroshock seizure models. zsmu.edu.ua The "structure-anticonvulsant activity" relationship in this series of compounds has been analyzed to guide the development of more potent anticonvulsants. zsmu.edu.ua

Antioxidant Activities

The antioxidant potential of this compound derivatives is another area of active investigation. Oxidative stress is implicated in numerous diseases, making antioxidant compounds valuable for therapeutic development.

A study involving the synthesis of novel thiazole and thiazolidinone derivatives with phenolic fragments demonstrated their antioxidant activity. mdpi.com The presence of phenolic hydroxyl groups on the synthesized molecules was a key factor in their ability to scavenge free radicals. mdpi.com

Research on new thiazole and pyrazolo[5,1-c] clockss.orgnih.govunibo.ittriazole derivatives also reported their antioxidant activity, as assessed by the DPPH free radical scavenging assay. chemrxiv.orgchemrxiv.org All the investigated compounds in this study demonstrated some level of antioxidant activity, with ascorbic acid used as a reference standard. chemrxiv.org

Furthermore, methylated and acetylated derivatives of natural bromophenols, which can be structurally related to the core of this compound, have been synthesized and evaluated for their antioxidant activities. nih.gov

Cystic Fibrosis (CF) Corrector Activity

A significant and promising application of this compound derivatives is in the development of correctors for cystic fibrosis (CF). CF is a genetic disorder most commonly caused by the deletion of phenylalanine at position 508 (ΔF508) in the CF transmembrane conductance regulator (CFTR) protein, leading to its misfolding and degradation.

This compound serves as a key intermediate in the synthesis of novel triazolobithiazoles, which have shown CF corrector activity. nih.gov These compounds are designed to rescue the misprocessed ΔF508-CFTR protein. Compared to benchmark bithiazole CF correctors, these new derivatives have demonstrated improved physicochemical properties, such as a lower logP value, which is indicative of better solubility. nih.gov

Broader Therapeutic Implications of Thiazole Scaffolds

The thiazole nucleus is an essential component in numerous natural products and synthetic drugs, demonstrating its remarkable versatility in interacting with biological targets. nih.govnih.gov The presence of this heterocyclic ring is a key feature in a number of clinically approved drugs, highlighting its importance in modern medicine. nih.gov The broad spectrum of pharmacological activities associated with thiazole derivatives underscores their therapeutic significance.

Thiazole-containing compounds have been shown to exhibit a wide range of biological effects, including:

Antimicrobial Activity: Thiazole derivatives are at the forefront of combating microbial infections. They have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov The thiazole ring is a core component of some penicillin antibiotics, which have been instrumental in treating bacterial diseases. nih.gov

Anticancer Activity: A significant number of thiazole derivatives have been investigated for their potential as anticancer agents. researchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation. nih.gov

Anti-inflammatory Activity: The thiazole scaffold has been incorporated into molecules designed to treat inflammation. nih.gov

Antiviral Activity: Certain thiazole derivatives have shown promise as antiviral agents, including activity against HIV.

Other Therapeutic Applications: The therapeutic potential of thiazole derivatives extends to other areas, including as anticonvulsants, antioxidants, and for the treatment of parasitic diseases. capes.gov.brmdpi.com

The following data tables showcase representative examples of the diverse biological activities reported for various thiazole derivatives, illustrating the broad therapeutic potential of this important heterocyclic scaffold.

Table 1: Representative Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Target Organism(s) | Reported Activity |

| Thiazole-containing compounds | Staphylococcus aureus, Escherichia coli, Candida albicans | Significant inhibition of microbial growth |

| Aminothiazole derivatives | Gram-positive and Gram-negative bacteria | Potent antibacterial effects |

| Thiazolyl-hydrazone derivatives | Various fungal strains | Promising antifungal activity |

Table 2: Representative Anticancer Activity of Thiazole Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity |

| Phenylthiazole derivatives | Breast cancer, Colon cancer | Potent cytotoxic effects |

| Thiazole-carboxamide derivatives | Lung cancer, Liver cancer | Significant inhibition of cell proliferation |

| Indolyl-thiazole hybrids | Various cancer cell lines | Promising anticancer potential |

Computational Studies and Theoretical Aspects

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential tools in modern drug discovery. They are used to simulate the interaction between a small molecule (ligand), such as 2-Bromo-1-(thiazol-5-yl)ethanone, and a biological macromolecule (receptor), typically a protein or enzyme.

Molecular docking studies predict how a ligand binds to a receptor's active site, estimating the binding affinity and orientation. For thiazole (B1198619) derivatives, these simulations have been crucial in identifying potential biological targets. The mechanism of action often involves the compound inhibiting or activating specific biochemical pathways by binding to targets like enzymes or DNA.

Docking studies on related thiazole-containing compounds have predicted interactions with a variety of biological targets:

Enzymes: Thiazole derivatives have been docked against enzymes like cytochrome P450, DNA gyrase, and sterol 14α-demethylase to assess their inhibitory potential. nih.gov

Proteins: Interactions with proteins such as the Rab GTPase protein family, which is implicated in cancer, have been explored. nih.govnih.gov

DNA: The ability of thiazole compounds to bind to DNA, potentially disrupting replication, is another area of investigation.

The binding energy scores from these simulations help rank potential drug candidates. For instance, docking studies of thiazole-isatin-1,2,3-triazole hybrids against DNA gyrase (1KZN) and sterol 14α-demethylase (5TZ1) have revealed strong binding energies, suggesting their potential as antibacterial and antifungal agents. nih.gov

| Compound Class | Biological Target | Docking Software | Predicted Interaction/Result | Source |

|---|---|---|---|---|

| Thiazole Derivatives | Cytochrome P450 | AutoDock Vina | Simulation of binding to compare affinities with known inhibitors. | |

| Thiazole-Isatin-1,2,3-triazole Hybrids | DNA Gyrase (E. coli - 1KZN) | Not Specified | Binding energy of -10.3 kcal/mol for lead compound. | nih.gov |

| Thiazole-Isatin-1,2,3-triazole Hybrids | Sterol 14α-demethylase (C. albicans - 5TZ1) | Not Specified | Binding energy of -12.6 kcal/mol for lead compound. | nih.gov |

| Thiazole-Thiophene Hybrids | Rab7b Protein | Not Specified | Compounds predicted to fit into the binding site, suggesting potential as anticancer agents. | nih.govnih.gov |

When chemical reactions can produce multiple isomers, computational methods are employed to determine the most stable product. Conformational studies, often using spectral data and theoretical calculations, can elucidate the actual structural forms of synthesized molecules. mdpi.com For example, in the synthesis of derivatives from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, ¹H-NMR data combined with conformational analysis was used to discard a possible isomer and confirm the structure of the final product. nih.gov These studies are critical for understanding the structure-activity relationship, as different conformations or isomers can have vastly different biological activities.

The thiazole framework is a common feature in ligands for various receptors. researchgate.net Computational studies play a key role in designing and understanding these interactions. Derivatives of the core thiazole structure are frequently investigated for their binding to specific receptors.

A notable example involves N-(thiazol-2-yl)-benzamide analogs, which have been identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These studies use a combination of compound library screening and functional characterization to explore structural determinants for activity. The research suggested that these antagonists act as negative allosteric modulators, targeting the transmembrane or intracellular domains of the receptor. nih.gov Furthermore, aminothiazoles have been recognized as ligands for estrogen receptors and as a novel class of adenosine (B11128) receptor antagonists. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, including this compound.

DFT calculations are used to determine various electronic properties that govern a molecule's reactivity. By optimizing the geometry at a specific level of theory (e.g., B3LYP/6-31G(d)), researchers can generate electrostatic potential maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the electron-withdrawing nature of the bromine atom and the thiazole ring enhances the electrophilicity of the carbonyl group, making it susceptible to nucleophilic attack.

DFT is also employed to analyze molecular orbital populations and the delocalization of electron density through Natural Bond Orbital (NBO) analysis, which provides insights into charge transfer and conjugative interactions within the molecule. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap indicates high chemical reactivity and lower stability. irjweb.com This energy gap can be correlated with bioactivity, as it reflects the energy required for charge transfer within the molecule. irjweb.com DFT calculations are the primary method for determining these energy values. For the related compound 2-bromo-5-nitrothiazole, the HOMO-LUMO energy gap has been calculated using DFT/B3LYP methods, providing a reference for understanding the electronic behavior of similar brominated thiazoles. researchgate.net

| Parameter | Description | Significance | Source |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Represents the ability to donate an electron. Higher energy indicates a better electron donor. | researchgate.netirjweb.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. | researchgate.netirjweb.com |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | irjweb.comwuxibiology.com |

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

In the analysis of thiazole-containing compounds, characteristic vibrational frequencies are assigned to the various bonds and functional groups within the molecule. For instance, the C-H stretching vibrations of the thiazole ring are typically observed in the region of 3180-3020 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring usually appear in the 1650-1450 cm⁻¹ range, while the C-S stretching mode is found at lower wavenumbers. The carbonyl (C=O) stretching vibration of the ethanone (B97240) moiety is a prominent feature, typically appearing in the range of 1700-1680 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency, generally below 700 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectroscopy. nih.gov These calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the assignment of the experimental spectra. nih.gov By comparing the experimental and calculated spectra, a more definitive structural elucidation can be achieved. For example, in a study on an indeno quinoxaline (B1680401) pyrrolo thiazole derivative, both FT-IR and FT-Raman spectra were recorded and analyzed to confirm the presence of various functional groups. scialert.net

Table 1: General Vibrational Frequency Ranges for Functional Groups in Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Thiazole C-H | Stretching | 3180 - 3020 |

| Thiazole C=N | Stretching | 1650 - 1450 |

| Thiazole C=C | Stretching | 1650 - 1450 |

| Thiazole C-S | Stretching | 850 - 600 |

| Carbonyl C=O | Stretching | 1700 - 1680 |

| Methylene (B1212753) CH₂ | Stretching | 2960 - 2850 |

| C-Br | Stretching | < 700 |

Note: The exact positions of the vibrational bands can be influenced by the specific molecular environment and intermolecular interactions.

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. Computational methods play a crucial role in elucidating the SAR of thiazole derivatives, including those related to this compound. researchgate.net These methods help to understand how the structural features of a molecule influence its biological activity. ijper.org

Molecular docking is a widely used computational technique in SAR studies. researchgate.netnih.gov It predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. By simulating the interaction between a thiazole derivative and its biological target, researchers can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for its activity. researchgate.net For example, docking studies on thiazole derivatives have been used to rationalize their antimicrobial and anticancer activities by identifying the specific amino acid residues involved in the binding process.

Quantitative Structure-Activity Relationship (QSAR) is another computational approach that develops mathematical models to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. The development of QSAR models for thiazole derivatives has provided insights into the structural requirements for various biological activities, such as antibacterial and antifungal effects. ijper.org

Noncovalent Interactions and Electron Delocalization

Noncovalent interactions and electron delocalization are key factors that govern the three-dimensional structure, stability, and reactivity of molecules like this compound. Computational tools are indispensable for studying these subtle yet significant electronic effects.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For thiazole derivatives, the distribution of HOMO and LUMO densities can help to predict the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They illustrate the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the carbonyl group, indicating these are potential sites for electrophilic attack or hydrogen bonding. The area around the hydrogen atoms would exhibit a positive potential.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for 2-Bromo-1-(thiazol-5-yl)ethanone and its Analogs

The future of drug development hinges on the ability to create complex and diverse molecular architectures efficiently and sustainably. For this compound and its analogs, research is increasingly focused on novel synthetic strategies that offer improved yields, reduced reaction times, and greater environmental compatibility.

One promising direction is the use of green chemistry techniques. researchgate.netbepls.com These methods might involve microwave-assisted synthesis, the use of eco-friendly solvents like water, or the development of catalyst-free reactions. bepls.com For instance, one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel are being explored to synthesize thiazole (B1198619) derivatives from precursors like acetyl acetone (B3395972) or ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) and thiourea (B124793) in the presence of PEG-400 under microwave irradiation. bepls.com Such approaches not only streamline the synthesis process but also align with the growing demand for sustainable chemical manufacturing.

Furthermore, there is a continuous effort to develop new catalytic systems to facilitate the synthesis of thiazole analogs. This includes the use of novel catalysts like silica-coated magnetite nanoparticles to produce thiazole derivatives from aldehydes, thiosemicarbazide (B42300), and N-bromosuccinimide as a bromine source. bepls.com The reaction of this compound with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives has been shown to yield di-, tri-, and tetrathiazole moieties, highlighting the versatility of this starting material in creating complex heterocyclic systems. nih.govmdpi.com

Future synthetic strategies will likely focus on:

Diversity-oriented synthesis: Creating large libraries of thiazole analogs with varied substituents to explore a wider chemical space.

Late-stage functionalization: Introducing chemical modifications in the final steps of a synthesis to rapidly generate diverse compounds from a common intermediate.

Flow chemistry: Utilizing continuous-flow reactors for safer, more efficient, and scalable production of thiazole derivatives.

Exploration of New Biological Targets for Derived Thiazole Compounds

While thiazole derivatives have shown promise against known biological targets, a significant area of future research lies in identifying and validating novel molecular targets. This exploration could unlock treatments for a wider range of diseases. Thiazole-based compounds derived from precursors like this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.govnih.govnih.govresearchgate.netmdpi.com

Emerging research is focusing on targets such as:

Kinases: Beyond established targets like VEGFR-2, new kinase families involved in cancer and inflammatory diseases are being investigated. nih.govmdpi.com